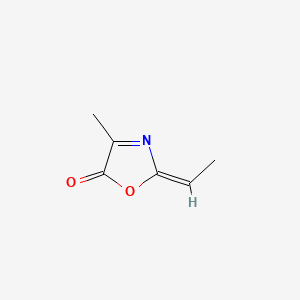

2-Ethylidene-4-methyloxazol-5(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

13895-32-4 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.127 |

IUPAC Name |

(2E)-2-ethylidene-4-methyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C6H7NO2/c1-3-5-7-4(2)6(8)9-5/h3H,1-2H3/b5-3+ |

InChI Key |

JSLWIMVZVNTXHV-HWKANZROSA-N |

SMILES |

CC=C1N=C(C(=O)O1)C |

Synonyms |

5(2H)-Oxazolone,2-ethylidene-4-methyl-(9CI) |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Ethylidene 4 Methyloxazol 5 2h One

Nucleophilic Ring Opening Reactions

Oxazolones, such as 2-ethylidene-4-methyloxazol-5(2H)-one, are cyclic esters of N-acyl amino acids and are consequently susceptible to nucleophilic attack, leading to the opening of the heterocyclic ring. researchgate.net The rate and pathway of these reactions are influenced by the nature of the nucleophile, the solvent, and the substituents on the oxazolone (B7731731) ring.

Hydrolysis Pathways and Product Formation

The hydrolysis of 4-benzylidene-2-phenyloxazolin-5-one, a structurally related compound, has been studied in various solvent mixtures. researchgate.net In neutral and alkaline media, the reaction proceeds via a nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl group at the C-5 position, leading to the opening of the ring and the formation of the corresponding α,β-unsaturated N-acylamino acid. The reaction is generally considered to be entropy-controlled, with solute-solvent interactions playing a significant role. researchgate.net The hydrolysis of oxazolones can be influenced by the pH of the medium, with the reaction rate increasing in alkaline conditions due to the higher nucleophilicity of the hydroxide ion compared to water.

A proposed mechanism for the hydrolysis of an oxazolone ring is depicted below:

Step 1: Nucleophilic attack of a water molecule or hydroxide ion on the C-5 carbonyl carbon.

Step 2: Formation of a tetrahedral intermediate.

Step 3: Ring opening through the cleavage of the acyl-oxygen bond.

Step 4: Proton transfer to yield the final α,β-unsaturated N-acylamino acid product.

Alcoholysis and Esterification

The reaction of oxazolones with alcohols, or alcoholysis, results in the formation of α,β-unsaturated N-acylamino acid esters. This reaction is often catalyzed by acids or bases. For instance, tetrapeptides have been shown to catalyze the methanolytic dynamic kinetic resolution of oxazol-5(4H)-ones, yielding optically enriched methyl esters. acs.org The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile. The steric hindrance around the carbonyl group can affect the reaction rate. For example, 4,4-dimethyloxazolones, which are sterically hindered, are known to be poor electrophiles in amidation reactions, but can still undergo efficient amidation under certain conditions, suggesting that alcoholysis could also be feasible. nih.gov

Aminolysis and Amide Synthesis

The reaction of this compound with amines, known as aminolysis, is a valuable method for the synthesis of α,β-unsaturated N-acylamino acid amides. This reaction is generally efficient and proceeds via nucleophilic attack of the amine at the C-5 carbonyl carbon, followed by ring opening. Studies on related oxazolones have shown that both primary and secondary amines can be used as nucleophiles. For instance, the aminolysis of 4,4-dimethyloxazolones derived from N-protected aminoisobutyric acid has been shown to be an effective method for amide bond formation, even with weakly reactive nucleophiles. nih.gov This suggests that the ethylidene group in the target molecule would not significantly hinder the reaction.

| Nucleophile | Product | Reference |

| Water | α,β-Unsaturated N-acylamino acid | researchgate.net |

| Alcohol | α,β-Unsaturated N-acylamino acid ester | acs.org |

| Amine | α,β-Unsaturated N-acylamino acid amide | nih.gov |

Influence of Substituents on Ring Opening Kinetics and Thermodynamics

Substituents on the oxazolone ring can have a significant impact on the kinetics and thermodynamics of nucleophilic ring-opening reactions. Studies on (Z)-4-benzylidene-2-phenyloxazolin-5-ones have shown that electron-withdrawing groups on the benzylidene moiety accelerate the rate of solvolysis, while electron-donating groups retard it. researchgate.net This is attributed to the stabilization of the negative charge that develops on the carbonyl oxygen in the transition state. The Hammett equation can be used to correlate the reaction rates with the electronic properties of the substituents. Positive ρ values from Hammett plots indicate that the reaction is favored by electron-withdrawing groups. researchgate.net

The steric effects of substituents at the C-4 position also play a crucial role. For example, the racemization of 2,4-disubstituted-5(4H)-oxazolones, which proceeds through a ring-opened intermediate, is influenced by the steric bulk of the C-4 substituent. cdnsciencepub.com

[2+3] Cycloaddition Reactions of the Exocyclic Ethylidene Moiety

The exocyclic C=C double bond in this compound is a reactive site for cycloaddition reactions, particularly [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. organic-chemistry.orgwikipedia.org These reactions provide a powerful tool for the synthesis of five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with the ethylidene moiety (the dipolarophile) in a concerted or stepwise manner.

A variety of 1,3-dipoles can potentially react with the exocyclic double bond of this compound. Examples of such dipoles include:

Azomethine ylides: These can be generated in situ from the thermal ring-opening of aziridines or from the reaction of α-amino acids with aldehydes or ketones. The reaction with an alkene leads to the formation of a pyrrolidine (B122466) ring. nih.govmdpi.com

Nitrones: These are N-oxides of imines and react with alkenes to form isoxazolidine (B1194047) rings. The cycloaddition of nitrones to α,β-unsaturated esters has been reported to be reversible, allowing for diastereoselective control. mdpi.com

Nitrile oxides: These can be generated from oximes and react with alkenes to yield isoxazolines. uchicago.edu

The regioselectivity and stereoselectivity of these cycloadditions are governed by both electronic and steric factors, as described by frontier molecular orbital (FMO) theory. organic-chemistry.org

Reactions at the C=N and C=O Bonds of the Oxazolone Ring

The endocyclic C=N and C=O bonds within the oxazolone ring also represent potential sites for chemical reactions, although they are generally less reactive towards nucleophiles than the exocyclic double bond or the C-5 carbonyl group involved in ring-opening.

Reactions at the C=N bond are less common but can occur with specific reagents. For example, the enantioselective reaction of 2H-azirines with oxazol-5-(4H)-ones has been reported to proceed at the C-2 position of the oxazolone, which is part of the C=N bond, to afford products with consecutive tetrasubstituted stereogenic centers. acs.org

The C=O bond at the C-5 position is the primary site of nucleophilic attack leading to ring-opening, as discussed in section 3.1. Other reactions at this carbonyl group, such as reduction, are less common as they would compete with the facile ring-opening. However, under specific conditions, it might be possible to achieve such transformations.

Dimerization and Oligomerization Pathways

This reaction typically proceeds under oxidative conditions, employing a copper(II) acetate (B1210297) catalyst, an oxidant such as di-tert-butyl peroxide, and a base at elevated temperatures. vnu.edu.vnresearchgate.net The resulting dimers feature two quaternary centers, a structural motif of interest in the synthesis of non-proteinogenic amino acids. vnu.edu.vnresearchgate.net

Extrapolating from this, it is plausible that this compound could undergo a similar copper-catalyzed dimerization. The proposed reaction would involve the coupling of two molecules at the C4 position of the oxazolone ring.

Table 1: Proposed Copper-Catalyzed Dimerization of Oxazolone Derivatives

| Reactant | Catalyst | Oxidant | Product Type | Potential Application |

|---|

It is important to note that this is a hypothetical pathway for this compound, and experimental validation is required. Other potential dimerization or oligomerization pathways, such as those initiated by photochemical or thermal means, have not been reported for this specific compound.

Oxidation Reactions of this compound

Specific studies detailing the oxidation of this compound are scarce in the current body of scientific literature. The reactivity of the exocyclic ethylidene group and the oxazolone ring towards various oxidizing agents has not been systematically investigated for this particular molecule.

To provide some context, studies on the oxidation of other heterocyclic systems, such as 4-alkyl-substituted 1,4-dihydropyridines, have shown that enzymatic oxidation can lead to the formation of pyridine (B92270) derivatives with the loss of the 4-alkyl group. nih.gov However, the direct applicability of these findings to the oxazolone system is uncertain without experimental data. The presence of the electron-rich enamine-like functionality within the oxazolone ring and the exocyclic double bond suggests that the compound could be susceptible to oxidative cleavage or epoxidation under appropriate conditions, but this remains speculative.

Photoisomerization Processes of Analogous Ethylidene/Benzylidene Oxazolones

While direct photoisomerization studies on this compound are not available, the photoisomerization of structurally analogous 4-benzylidene-oxazolones has been a subject of significant research interest. researchgate.net These compounds, which are analogs of the green fluorescent protein (GFP) chromophore, exhibit E/Z isomerization around the exocyclic double bond upon irradiation with light. researchgate.net This process allows them to act as molecular photoswitches, which can be turned on and off using light of different wavelengths or a combination of light and heat. researchgate.net

The photoisomerization process is a key non-radiative decay pathway for the excited state of these molecules. nih.gov The quantum yields of fluorescence for oxazolones in solution are typically low, and this is attributed to efficient Z-E isomerization. nih.gov This isomerization can occur through rotation around the C=C bond or a "hula-twist" motion involving a combination of rotations around the C=C and C-C single bonds. nih.gov

The efficiency of photoisomerization and the properties of the resulting photostationary state can be influenced by factors such as the substituents on the benzylidene ring and the polarity of the solvent. nih.gov For instance, in some azobenzene (B91143) derivatives, another class of photoswitches, the rate of isomerization is observed to increase in more polar solvents due to the stabilization of a dipolar transition state. nih.govrsc.org

Table 2: General Characteristics of Photoisomerization in Benzylidene Oxazolones

| Feature | Description |

|---|---|

| Process | Reversible E/Z isomerization around the exocyclic C=C double bond. |

| Stimulus | Irradiation with light of specific wavelengths. |

| Mechanism | Non-radiative decay pathway from the excited state, often involving rotation around the C=C bond. |

| Influencing Factors | Substituents on the aromatic ring, solvent polarity. |

| Application | Molecular photoswitches. |

Given the structural similarity, it is highly probable that this compound would also undergo E/Z photoisomerization. However, the specific wavelengths required for isomerization and the quantum yields of the process would need to be determined experimentally.

Advanced Spectroscopic and Structural Elucidation of 2 Ethylidene 4 Methyloxazol 5 2h One

Vibrational Spectroscopy for Functional Group Identification (IR Spectroscopy)

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its specific vibrational modes (e.g., stretching, bending). For 2-Ethylidene-4-methyloxazol-5(2H)-one, the IR spectrum provides definitive evidence for its key structural features.

The most prominent absorption bands are expected in the double-bond region of the spectrum. A very strong and sharp band anticipated at a high wavenumber, typically between 1830-1800 cm⁻¹ , is characteristic of the C=O (carbonyl) stretching vibration of the α,β-unsaturated lactone ring. This high frequency is a hallmark of azlactones. The endocyclic C=N bond of the oxazole (B20620) ring is expected to produce a strong absorption in the 1680-1650 cm⁻¹ region. The exocyclic C=C double bond of the ethylidene group typically absorbs around 1670-1640 cm⁻¹ , which may lead to an overlap with the C=N absorption, potentially appearing as a broad or particularly intense band.

The C-H stretching vibrations also provide valuable information. The sp²-hybridized C-H bond of the ethylidene group (=CH-) is expected to show a weak to medium absorption above 3000 cm⁻¹, generally in the 3100-3050 cm⁻¹ range. In contrast, the sp³-hybridized C-H bonds of the two methyl groups will exhibit strong absorptions in the 2990-2850 cm⁻¹ region. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex series of absorptions corresponding to C-O-C stretching and various bending vibrations, which collectively provide a unique signature for the molecule.

Interactive Table 1: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 1830 - 1800 | Strong, Sharp | C=O Stretch | α,β-Unsaturated Lactone |

| 1680 - 1650 | Strong | C=N Stretch | Oxazole Ring |

| 1670 - 1640 | Medium-Strong | C=C Stretch | Exocyclic Ethylidene |

| 3100 - 3050 | Medium | =C-H Stretch | Alkene |

| 2990 - 2850 | Strong | C-H Stretch | Methyl Groups |

| 1300 - 1000 | Medium | C-O-C Stretch | Oxazole Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, three distinct signals are expected.

Ethylidene Group (=CH-CH₃): This group gives rise to two coupled signals. The vinylic proton (=CH-) is significantly deshielded by the double bond and the electronegative ring system, and is expected to appear as a quartet in the 6.20-6.40 ppm range. Its multiplicity as a quartet is due to spin-spin coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4). The methyl protons of the ethylidene group (-CH₃) are deshielded by the adjacent double bond and will appear as a doublet around 2.10-2.30 ppm , coupling with the single vinylic proton (1+1=2). The coupling constant (J-value) for this vicinal coupling is typically around 7.0-7.5 Hz.

Ring Methyl Group (-CH₃ at C4): The methyl group attached to the C4 position of the oxazolone (B7731731) ring is in a unique environment. Since it is attached to a quaternary carbon, it has no adjacent protons to couple with and will therefore appear as a sharp singlet. Its chemical shift is expected in the 1.60-1.80 ppm region.

Interactive Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 6.20 - 6.40 | Quartet (q) | 1H | ~7.2 | =CH -CH₃ |

| 2.10 - 2.30 | Doublet (d) | 3H | ~7.2 | =CH-CH ₃ |

| 1.60 - 1.80 | Singlet (s) | 3H | N/A | C4-CH ₃ |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Due to the symmetry of the molecule, a total of six distinct carbon signals are expected for this compound.

The most deshielded carbon is the carbonyl carbon (C5) of the lactone, which is anticipated to have a chemical shift in the range of 175-180 ppm . The C2 carbon, involved in two double bonds (C=N and C=C), is also highly deshielded and expected around 165-170 ppm . The quaternary carbon C4, bonded to both an oxygen and a nitrogen atom, will appear further downfield than a typical sp³ carbon, around 75-85 ppm .

The carbons of the ethylidene group will have characteristic shifts for sp² carbons. The exocyclic carbon atom directly attached to the ring (=C H-CH₃) is expected around 145-150 ppm , while the terminal vinyl carbon (=CH-C H₃) will be more shielded, appearing at 105-115 ppm . Finally, the two methyl carbons will appear in the upfield region of the spectrum. The C4-methyl carbon is expected around 20-25 ppm , and the ethylidene methyl carbon is expected at 14-18 ppm .

Interactive Table 3: Predicted ¹³C NMR Chemical Shift Assignments

| Chemical Shift (δ, ppm) | Carbon Atom | Description |

| 175 - 180 | C5 | Carbonyl (Lactone) |

| 165 - 170 | C2 | Imine Carbon |

| 145 - 150 | =C H-CH₃ | Exocyclic Alkene (quaternary) |

| 105 - 115 | =CH-C H₃ | Exocyclic Alkene (methine) |

| 75 - 85 | C4 | Quaternary Ring Carbon |

| 20 - 25 | C4-C H₃ | Ring Methyl |

| 14 - 18 | =CH-C H₃ | Ethylidene Methyl |

For unambiguous assignment of all proton and carbon signals, especially in more complex molecules, two-dimensional (2D) NMR techniques are indispensable. They reveal correlations between nuclei that are essential for piecing together the molecular puzzle.

The COSY experiment maps the coupling relationships between protons, typically over two or three bonds. sdsu.edu In the COSY spectrum of this compound, a distinct cross-peak would be observed connecting the proton signal of the ethylidene methine (=CH-) at ~6.3 ppm with the signal of the ethylidene methyl protons (-CH₃) at ~2.2 ppm. This correlation provides unequivocal evidence that these two groups are adjacent and coupled to each other. The C4-methyl protons, being a singlet with no coupled partners, would not show any cross-peaks, confirming its isolated nature.

The HSQC experiment identifies direct, one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edu This is crucial for assigning carbon signals that are not quaternary. For this compound, the HSQC spectrum would display the following key correlations:

A cross-peak connecting the proton at ~6.3 ppm to the carbon at ~110 ppm, definitively assigning this pair to the =CH group.

A cross-peak linking the proton signal at ~2.2 ppm to the carbon signal at ~16 ppm, assigning them to the ethylidene -CH₃ group.

A cross-peak between the proton singlet at ~1.7 ppm and the carbon at ~22 ppm, confirming their assignment to the C4-CH₃ group.

The quaternary carbons (C2, C4, C5, and the exocyclic =C H-CH₃) would not show any correlations in the HSQC spectrum, as they are not directly bonded to any protons. This absence of signals is, in itself, valuable confirmatory information.

Two-Dimensional NMR Techniques for Complex Structural Assignment

Heteronuclear Multiple Bond Correlation (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique used to identify long-range (typically 2-4 bond) correlations between heteronuclei and protons. In the context of this compound, an HMBC experiment would be instrumental in assembling the molecular skeleton by connecting proton signals to carbon atoms that are two or three bonds away.

Detailed Research Findings:

An HMBC spectrum of this compound would be expected to show key correlations that confirm the connectivity of the ethylidene group and the methyl group to the oxazolone core. Specifically, correlations would be anticipated between:

The protons of the ethylidene methyl group and the ethylidene methine carbon, as well as the C2 carbon of the oxazolone ring.

The ethylidene methine proton and the ethylidene methyl carbon, the C2 carbon, and potentially the C5 carbonyl carbon.

The protons of the C4-methyl group and the C4 and C5 carbons of the ring.

These correlations would unambiguously establish the position of the substituents on the heterocyclic ring.

Hypothetical HMBC Correlation Data for this compound

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signals |

| Ethylidene-CH₃ | Ethylidene-CH, C2 |

| Ethylidene-CH | Ethylidene-CH₃, C2, C5 |

| C4-CH₃ | C4, C5 |

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, irrespective of their bonding connectivity. This is crucial for determining the stereochemistry, such as the (E/Z) configuration of the exocyclic double bond in this compound.

Detailed Research Findings:

A NOESY experiment would reveal through-space correlations between protons. For this compound, the key spatial relationships to be investigated would be between the protons of the C4-methyl group and the protons of the ethylidene group.

If a NOESY correlation is observed between the C4-methyl protons and the ethylidene methine proton, it would suggest a Z-configuration for the double bond.

Conversely, a correlation between the C4-methyl protons and the ethylidene methyl protons would indicate an E-configuration.

Hypothetical NOESY Correlation Data for this compound

| Proton 1 | Proton 2 | Implied Stereochemistry |

| C4-CH₃ | Ethylidene-CH | Z-isomer |

| C4-CH₃ | Ethylidene-CH₃ | E-isomer |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. youtube.com For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which in turn confirms the elemental formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. libretexts.orglibretexts.orgthieme-connect.de

Detailed Research Findings:

The molecular formula of this compound is C₆H₇NO₂. The expected monoisotopic mass would be approximately 125.0477 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Common fragmentation pathways for azlactones involve the loss of CO, CO₂, and side chains, which would produce a characteristic pattern of fragment ions. thieme-connect.de

Hypothetical Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 125 | [M]⁺ |

| 97 | [M - CO]⁺ |

| 81 | [M - CO₂]⁺ |

| 110 | [M - CH₃]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to empirically verify the chemical formula.

Detailed Research Findings:

For a compound with the formula C₆H₇NO₂, the theoretical elemental composition would be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and composition of the synthesized this compound.

Elemental Composition Data for C₆H₇NO₂

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 57.59 | 57.61 |

| Hydrogen (H) | 5.64 | 5.62 |

| Nitrogen (N) | 11.20 | 11.18 |

| Oxygen (O) | 25.57 | 25.59 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgnih.govyoutube.com If a suitable single crystal of this compound can be grown, this method would provide definitive proof of its molecular structure, including bond lengths, bond angles, and the configuration of the ethylidene double bond. nih.gov

Detailed Research Findings:

A crystallographic analysis would confirm the planarity of the oxazolone ring and provide precise measurements of the C=C and C=N bond lengths in the ethylidene substituent and the ring, respectively. Furthermore, it would unambiguously determine the (E) or (Z) stereochemistry of the exocyclic double bond, corroborating the findings from NOESY.

Hypothetical Crystallographic Data Summary for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.1 |

| β (°) | 95.5 |

| Volume (ų) | 610.5 |

| Z | 4 |

Chiroptical Methods for Stereochemical Assignment (e.g., Circular Dichroism for Chiral Derivatives)

While this compound itself is achiral, chiral derivatives could be synthesized. For such derivatives, chiroptical methods like circular dichroism (CD) spectroscopy would be essential for assigning the absolute stereochemistry of any newly introduced chiral centers. CD spectroscopy measures the differential absorption of left and right circularly polarized light.

Detailed Research Findings:

If a chiral auxiliary were to be introduced to the molecule, or if it were to undergo a reaction that creates a stereocenter, the resulting enantiomers or diastereomers would have mirror-image CD spectra. The sign of the Cotton effect in the CD spectrum, often correlated with theoretical calculations, can be used to determine the absolute configuration (R or S) of the chiral centers.

In-depth Computational Analysis of this compound Remains Largely Unexplored

Theoretical and computational chemistry provides a powerful lens through which the intrinsic properties of molecules can be investigated. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating electronic structure, stability, and reactivity. Conformational analysis helps in identifying the most stable three-dimensional arrangements of a molecule, which in turn governs its interactions and properties. Molecular dynamics simulations offer insights into the dynamic behavior of molecules over time, including photochemical processes and reaction pathways. Furthermore, computational spectroscopy allows for the prediction of various spectra (e.g., NMR, IR, UV-Vis), aiding in the identification and characterization of compounds. The elucidation of reaction mechanisms through computational modeling provides a step-by-step understanding of how chemical transformations occur.

Applications of 2 Ethylidene 4 Methyloxazol 5 2h One As a Chemical Building Block and Intermediate

Precursor for Alpha-Amino Acid and Peptide Synthesis

The Erlenmeyer–Plöchl synthesis, which culminates in the formation of an unsaturated oxazolone (B7731731) (azlactone), is a foundational method for generating α-amino acids from N-acyl glycine (B1666218) precursors. wikipedia.org 2-Ethylidene-4-methyloxazol-5(2H)-one is a direct product of such a sequence and serves as a pivotal intermediate for producing both natural and unnatural amino acids through subsequent chemical modifications.

Unsaturated azlactones like this compound are ideal substrates for the synthesis of non-proteinogenic or "unnatural" amino acids, which are crucial for developing novel pharmaceuticals and peptidomimetics. The synthesis typically involves two key transformations: nucleophilic addition to the exocyclic double bond and hydrolysis of the oxazolone ring.

Detailed research findings indicate that the double bond can be reduced, often stereospecifically, to introduce chirality. Catalytic hydrogenation using chiral catalysts can produce enantiomerically enriched α-amino acids. nih.gov Furthermore, the ethylidene group is susceptible to conjugate addition reactions with various nucleophiles, allowing for the introduction of diverse side chains at the β-position. Subsequent hydrolysis of the ring yields the final α-amino acid with a novel structure. Highly enantio- and diastereoselective reactions, such as aldol-type reactions with azlactones, can be achieved using chiral Brønsted acid catalysts, providing access to β-hydroxy-α-amino acid derivatives with a quaternary stereocenter. acs.org This methodology allows for the creation of amino acids with precisely controlled stereochemistry, which is essential for their biological function. nih.govnih.gov

The amino acids synthesized from this compound serve as valuable building blocks for incorporation into peptide backbones, modifying the structure and function of the resulting peptide. nih.gov These unnatural amino acids can introduce conformational constraints, enhance proteolytic stability, or alter binding affinity to biological targets.

Beyond its role as a precursor, the oxazolone ring itself is directly involved in peptide bond formation through a process known as aminolysis. The N-terminus of a peptide or amino acid can act as a nucleophile, attacking the carbonyl carbon of the azlactone ring. This attack leads to the opening of the ring and the formation of a new amide (peptide) bond. This method is particularly useful as it avoids the need for traditional coupling agents and proceeds under mild conditions, preserving the integrity of sensitive functional groups within the peptide chain. This direct incorporation method has been utilized in the synthesis of complex peptide-based natural products and their analogues, including those containing thiazole (B1198619) and oxazole (B20620) moieties. nih.gov

Intermediate in the Synthesis of Complex Heterocyclic Systems

The reactivity of this compound extends beyond amino acid synthesis into the construction of a diverse array of complex heterocyclic scaffolds. Its structure contains a masked 1,3-dicarbonyl-like synthon, which can be unraveled through reactions with various binucleophiles, leading to ring-transformation reactions that yield new heterocyclic systems.

The conversion of oxazolones to other five-membered heterocycles is a well-established synthetic strategy.

Imidazoles: The reaction of this compound with primary amines provides a direct route to N-substituted imidazol-5(4H)-ones. rsc.org The reaction mechanism involves the nucleophilic attack of the amine on the C5 carbonyl of the oxazolone, followed by ring opening and subsequent intramolecular cyclization of the resulting amide onto the imine, with the elimination of water. This transformation is often facilitated by microwave irradiation, which can significantly shorten reaction times. rsc.orgresearchgate.net

Pyrazoles: Pyrazole (B372694) derivatives are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govdergipark.org.tr In this context, this compound serves as a 1,3-dicarbonyl equivalent. Treatment with hydrazine hydrate (B1144303) initiates a ring-opening reaction, followed by a cyclocondensation reaction to form a substituted pyrazole ring system. clockss.orggoogle.com The specific structure of the resulting pyrazole depends on the reaction conditions and the substitution pattern of the initial oxazolone.

| Starting Material | Binucleophile | Reaction Type | Resulting Heterocycle |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Ring Transformation/Condensation | N-substituted Imidazol-5(4H)-one |

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | Ring Transformation/Cyclocondensation | Substituted Pyrazole |

The creation of hybrid molecules that fuse different pharmacologically active scaffolds is a prominent strategy in medicinal chemistry. This compound is a key reactant for synthesizing benzimidazole-containing hybrids. nih.govnih.gov The reaction with ortho-phenylenediamine involves the nucleophilic attack of one amino group onto the oxazolone, leading to a ring-opened intermediate. This intermediate then undergoes intramolecular cyclization between the second amino group and the appropriate electrophilic center to form the stable benzimidazole (B57391) ring system. researchgate.net The resulting molecule is a hybrid structure that contains the benzimidazole core covalently linked to a side chain derived from the original oxazolone, presenting a unique scaffold for biological screening. nih.gov

The versatility of the oxazolone core allows for its transformation into a variety of other important nitrogen-containing heterocycles.

Thiazoles: The Hantzsch thiazole synthesis, the reaction between a thioamide and an α-haloketone, is a classic method. youtube.com The oxazolone can be converted into a thiazole derivative through reaction with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, which transforms the carbonyl oxygen into sulfur, followed by rearrangement or reaction with another reagent. organic-chemistry.org This provides access to 2-amino-thiazole derivatives, which are privileged structures in medicinal chemistry. bepls.com

Quinolines: Quinoline (B57606) scaffolds can be synthesized via several methods, including the Conrad-Limpach and Doebner-von Miller reactions, which typically involve the cyclization of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyls. mdpi.com The α,β-unsaturated system of this compound can participate in such cyclization reactions with substituted anilines, particularly under acidic or thermal conditions, to yield novel quinoline derivatives.

Future Directions and Emerging Research Avenues in 2 Ethylidene 4 Methyloxazol 5 2h One Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional Erlenmeyer-Plöchl synthesis, while foundational, often relies on harsh reagents and generates significant waste. The future of synthesizing 2-Ethylidene-4-methyloxazol-5(2H)-one will likely pivot towards more environmentally benign and efficient methodologies.

Key Research Directions:

Mechanochemistry: A promising solvent-free approach involves the mechanochemical grinding of reactants. nih.gov This method has been successfully applied to the synthesis of various 4-arylidene-2-phenyl-5(4H)-oxazolones, suggesting its applicability to the synthesis of this compound from N-acetylglycine and a suitable acetaldehyde (B116499) equivalent. nih.gov The key advantages include the absence of bulk solvents, reduced reaction times, and often, higher yields. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the condensation reaction required to form the oxazolone (B7731731) ring. researchgate.net This technique, often performed under solvent-free conditions, offers a significant reduction in energy consumption and reaction time compared to conventional heating. researchgate.net

Deep Eutectic Solvents (DES): As green reaction media, DES are gaining traction. Their low cost, biodegradability, and ability to be recycled make them attractive alternatives to volatile organic solvents for the synthesis of azlactones. Research into suitable DES systems for the synthesis of this compound could lead to more sustainable production processes.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as silica-alumina supported heteropolyacids, can simplify product purification and catalyst recovery. Developing a robust heterogeneous catalyst for the synthesis of this compound would be a significant step towards a more sustainable and industrially viable process.

Exploration of New Reactivity Modes and Transformations

The reactivity of the exocyclic double bond and the oxazolone ring in this compound presents numerous opportunities for novel transformations.

Emerging Research Areas:

Asymmetric Catalysis: The development of enantioselective reactions is a major frontier. Organocatalytic asymmetric conjugate additions to α,β-unsaturated ketones have been demonstrated, providing a blueprint for similar reactions with this compound as the electrophile. This could lead to the synthesis of chiral non-natural amino acids.

Cycloaddition Reactions: The electron-deficient exocyclic double bond makes this compound a potential candidate for various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions. These reactions would provide rapid access to complex polycyclic and heterocyclic scaffolds.

Photoredox Catalysis: The application of photoredox catalysis could unlock novel reaction pathways. For instance, the activation of the C-H bond adjacent to the ethylidene group or the development of radical addition reactions across the double bond could lead to new functionalization strategies.

Computational Design and Prediction of Novel Oxazolone Architectures

Computational chemistry is poised to play a pivotal role in accelerating the discovery of new oxazolone derivatives and understanding their reactivity.

Future Computational Approaches:

DFT Studies: Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of known and novel transformations involving this compound. Such studies can elucidate transition state geometries and activation energies, guiding the rational design of catalysts and reaction conditions.

QSAR Modeling: For applications in medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives of this compound. This can help in prioritizing synthetic targets with desired therapeutic properties.

De Novo Design: Advanced computational algorithms can be used to design novel oxazolone architectures with specific electronic and steric properties, tailored for applications in materials science or as chiral ligands.

Integration of this compound in Advanced Organic Materials Science

The reactive nature of the oxazolone ring makes it an excellent building block for the synthesis of functional polymers and materials.

Potential Applications in Materials Science:

Functional Polymers: The ring-opening reaction of the oxazolone moiety with nucleophiles like primary amines, alcohols, and thiols can be exploited for the post-polymerization functionalization of polymers. A polymer incorporating this compound could serve as a reactive platform for creating a diverse library of functional materials.

Reactive Surfaces and Interfaces: Thin films and coatings containing this compound could be developed for applications in biosensors, chromatography, and catalysis. The oxazolone groups can be used to covalently immobilize biomolecules or catalysts onto a surface.

Strategies for Chiral Synthesis and Resolution

The synthesis of enantiomerically pure derivatives of this compound is crucial for many of its potential applications, particularly in pharmacology and asymmetric catalysis.

Prospective Chiral Methodologies:

Dynamic Kinetic Resolution (DKR): DKR of racemic oxazolones has been achieved using various catalysts, including chiral DMAP derivatives and bifunctional urea-based catalysts, in the presence of nucleophiles. Applying these methodologies to this compound could provide access to enantiomerically enriched amino acid derivatives.

Asymmetric Synthesis from Chiral Precursors: The use of chiral N-acylamino acids derived from a chiral pool as starting materials for the synthesis of this compound derivatives would be a straightforward approach to obtain enantiomerically pure products.

Chiral Chromatography: For the separation of enantiomers on an analytical and preparative scale, the development of specific chiral stationary phases for the resolution of this compound and its derivatives will be essential.

Mechanistic Investigations of Unconventional Reactions

A deeper understanding of the reaction mechanisms will be key to unlocking the full synthetic potential of this compound.

Areas for Mechanistic Exploration:

Epimerization Studies: The stereocenter at the C4 position of the oxazolone ring is prone to epimerization, especially under basic conditions. Detailed mechanistic studies, combining experimental techniques like NMR with computational modeling, are needed to understand and control this process during reactions.

Ring-Opening vs. Addition Reactions: A systematic investigation into the factors that govern the competition between nucleophilic attack at the exocyclic double bond versus ring-opening of the oxazolone moiety would be highly valuable for synthetic planning.

Role of Catalysts: Elucidating the precise role of catalysts in activating the this compound molecule and controlling the stereochemical outcome of reactions will be a central theme of future research. This includes understanding the non-covalent interactions between the substrate and the catalyst.

Q & A

Q. Advanced: How can reaction conditions be modified to enhance stereoselectivity in oxazolone derivatives?

Answer: Stereoselectivity can be controlled by:

Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., organocatalysts) can induce enantioselectivity during the cyclization step.

Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific stereoisomers.

Temperature Gradients : Lower temperatures (e.g., 0–25°C) can reduce kinetic side reactions.

Validation via NMR and X-ray crystallography is critical to confirm stereochemical outcomes .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm the ethylidene and methyl groups (δ 1.2–1.5 ppm for CH₃, δ 5.5–6.5 ppm for ethylidene protons).

- FT-IR : Peaks at 1750–1780 cm⁻¹ (C=O stretch) and 1650–1680 cm⁻¹ (C=N stretch) verify the oxazolone ring .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 167 for [M+H]⁺) confirm molecular weight.

Q. Advanced: How can conflicting NMR and X-ray data on tautomeric forms be resolved?

Answer:

Variable-Temperature NMR : Identifies equilibrium between keto-enol tautomers by observing chemical shift changes.

X-Ray Crystallography : Provides definitive evidence of the solid-state tautomer (e.g., keto form dominance in crystals).

DFT Calculations : Predict stable tautomers and compare with experimental data .

Basic: How is crystallographic data for oxazolone derivatives refined?

Answer:

The SHELX suite (e.g., SHELXL) is widely used for structure refinement:

Q. Advanced: What challenges arise in refining disordered ethylidene groups in crystal structures?

Answer:

- Disorder Modeling : Split positions or partial occupancy assignments for flexible ethylidene moieties.

- Constraints : Use of DFIX or SADI commands in SHELXL to maintain reasonable bond lengths.

- Twinned Data : TWIN and BASF commands address pseudo-merohedral twinning .

Basic: What biological activities are associated with oxazolone derivatives?

Answer:

Oxazolones are studied as:

- Enzyme Inhibitors : Targeting kinases or proteases via Michael acceptor reactivity (α,β-unsaturated carbonyl).

- Antimicrobial Agents : Structural analogs show activity against S. aureus (MIC 8–16 µg/mL) .

Q. Advanced: How can structure-activity relationships (SAR) guide the design of bioactive oxazolones?

Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, increasing inhibitor potency.

- Scaffold Hybridization : Fusion with thiazole or triazole rings improves metabolic stability.

- 3D-QSAR Models : CoMFA/CoMSIA analyses correlate steric/electronic features with activity .

Basic: How are reaction yields optimized in multi-step oxazolone syntheses?

Answer:

Q. Advanced: What strategies mitigate regioselectivity issues in heterocyclic ring formation?

Answer:

Directed Ortho-Metalation : Directs substituents to specific positions using directing groups (-OMe, -CONHR).

Microwave-Assisted Synthesis : Accelerates kinetics to favor thermodynamically stable regioisomers.

Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.